2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol is a fluorinated organic compound with the molecular formula C10H8F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with difluoromethyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-diabetic effects.
Industry: Employed in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar fluorinated groups but different structural properties.
4-(2,2,2-Trifluoroethoxy)phenylacetic acid: Another compound with a trifluoroethoxy group, used in different applications.
Uniqueness
2,2-Difluoro-2-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol is unique due to the presence of both difluoro and trifluoro groups, which impart distinct chemical reactivity and stability. This makes it a valuable compound for specialized research and industrial applications .
Properties
Molecular Formula |
C10H9F5O2 |
---|---|
Molecular Weight |
256.17 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H9F5O2/c11-9(12,5-16)7-1-3-8(4-2-7)17-6-10(13,14)15/h1-4,16H,5-6H2 |
InChI Key |
PXCLMQNRZJCCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.